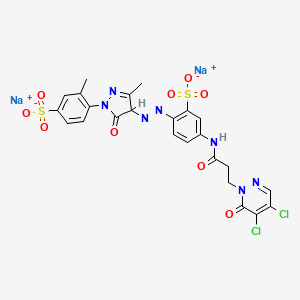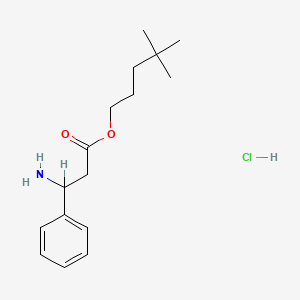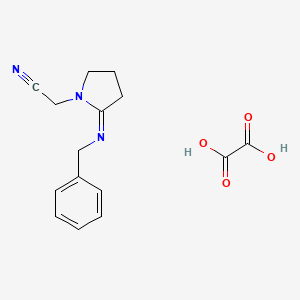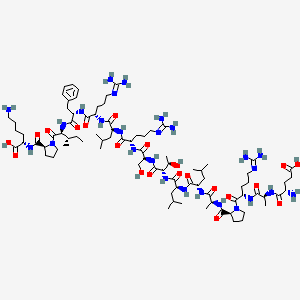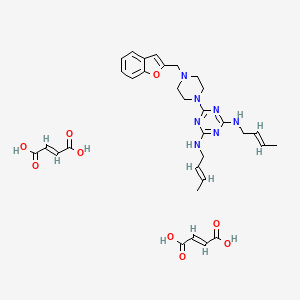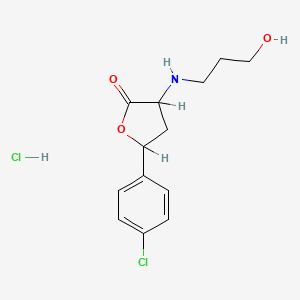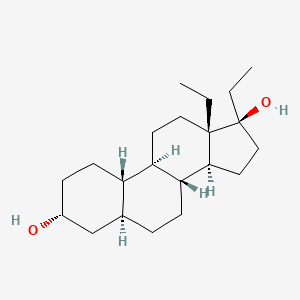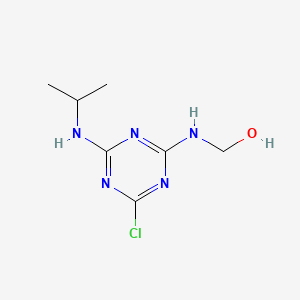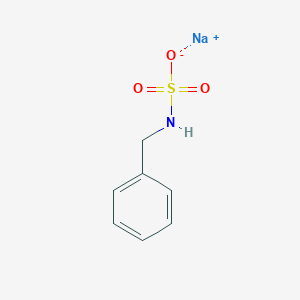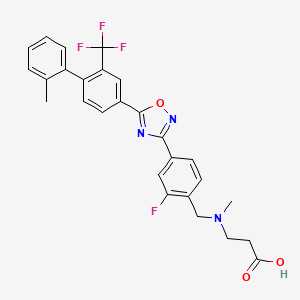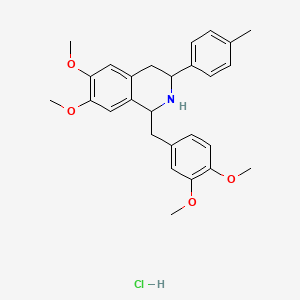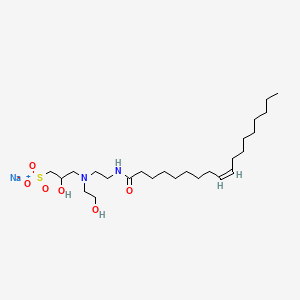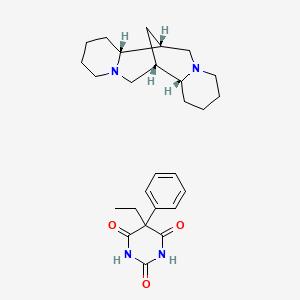
Einecs 302-124-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 302-124-3, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves the use of isobutylaldehyde as a raw material. The process includes aldol condensation and Cannizzaro reactions, which are completed in a one-step reaction process in the presence of a catalyst. Sodium alcoholate is used as the catalyst, which helps in forming the alcohol ester-12 .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is optimized for high yield and efficiency. The process is designed to overcome the drawbacks of traditional methods, such as the use of toxic catalysts and high energy consumption. The use of sodium alcoholate as a catalyst ensures a simple process with high single-pass yield, low energy consumption, and environmental safety .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by forming stable complexes with target molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate include:
2,2,4-trimethyl-1,3-pentanediol: A precursor in the synthesis of the monoisobutyrate ester.
Isobutylaldehyde: A key raw material used in the preparation of the compound.
2,2,4-trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative with similar properties.
Uniqueness
What sets 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate apart from similar compounds is its unique combination of high boiling point, low toxicity, and excellent film-forming properties. These characteristics make it particularly valuable in industrial applications, such as coatings and adhesives, where performance and safety are critical .
Propiedades
Número CAS |
94089-24-4 |
|---|---|
Fórmula molecular |
C27H38N4O3 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;/m1./s1 |
Clave InChI |
PLWYIGBVGYMDOB-XKKAXVAMSA-N |
SMILES isomérico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



